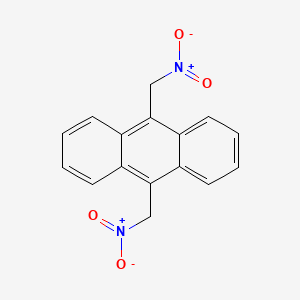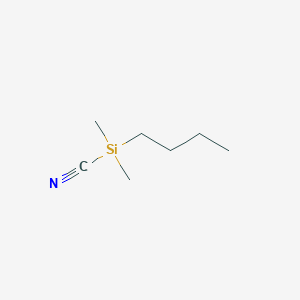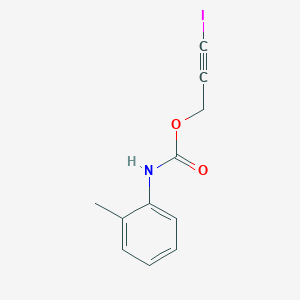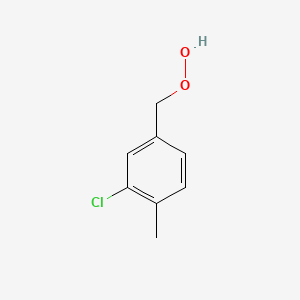
9,10-Bis(nitromethyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(nitromethyl)anthracene is an organic compound characterized by the presence of two nitromethyl groups attached to the 9 and 10 positions of an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(nitromethyl)anthracene typically involves the nitration of 9,10-bis(chloromethyl)anthracene. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid over-nitration and degradation of the anthracene core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroanthraquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl groups are replaced by other functional groups. Typical reagents include nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide.
Major Products Formed:
Oxidation: Nitroanthraquinones.
Reduction: 9,10-Bis(aminomethyl)anthracene.
Substitution: Various substituted anthracenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9,10-Bis(nitromethyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 9,10-Bis(nitromethyl)anthracene exerts its effects is primarily through its ability to participate in electron transfer reactions. The nitro groups can undergo redox reactions, making the compound useful in various redox-sensitive applications. The molecular targets and pathways involved include interactions with electron-rich or electron-deficient species, facilitating processes such as charge transfer and energy transfer.
Comparación Con Compuestos Similares
9,10-Bis(chloromethyl)anthracene: Precursor to 9,10-Bis(nitromethyl)anthracene, used in similar synthetic applications.
9,10-Dinitroanthracene: Another nitro-substituted anthracene with different reactivity and applications.
9,10-Bis(aminomethyl)anthracene: Reduced form of this compound, used in different chemical contexts.
Uniqueness: this compound is unique due to its dual nitromethyl groups, which confer distinct electronic properties and reactivity compared to other anthracene derivatives. This makes it particularly valuable in applications requiring specific redox behavior and electronic characteristics.
Propiedades
Número CAS |
111895-22-8 |
|---|---|
Fórmula molecular |
C16H12N2O4 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
9,10-bis(nitromethyl)anthracene |
InChI |
InChI=1S/C16H12N2O4/c19-17(20)9-15-11-5-1-2-6-12(11)16(10-18(21)22)14-8-4-3-7-13(14)15/h1-8H,9-10H2 |
Clave InChI |
NNLOWSXBHVXFPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C[N+](=O)[O-])C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)


![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)


![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)


![{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate](/img/structure/B14308409.png)

![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
